4-Chloro-2-(difluoromethoxy)benzaldehyde
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Overview
Description
4-Chloro-2-(difluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H5ClF2O2 and a molecular weight of 206.57 . This compound is characterized by the presence of a chloro group and a difluoromethoxy group attached to a benzaldehyde core. It is a versatile compound used extensively in various fields of research and industry.
Preparation Methods
One common method involves the reaction of 4-chlorobenzaldehyde with difluoromethyl ether under specific conditions to yield the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
4-Chloro-2-(difluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include 4-chloro-2-(difluoromethoxy)benzoic acid, 4-chloro-2-(difluoromethoxy)benzyl alcohol, and various substituted derivatives .
Scientific Research Applications
4-Chloro-2-(difluoromethoxy)benzaldehyde is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2-(difluoromethoxy)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
4-Chloro-2-(difluoromethoxy)benzaldehyde can be compared with other similar compounds, such as:
4-Chloro-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a difluoromethoxy group.
4-Chloro-2-fluorobenzaldehyde: Similar structure but with a single fluorine atom instead of a difluoromethoxy group.
4-Chloro-2-(trifluoromethoxy)benzaldehyde: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
Properties
IUPAC Name |
4-chloro-2-(difluoromethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-6-2-1-5(4-12)7(3-6)13-8(10)11/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIQXMVKVMXMQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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